molecular formula C15H15ClN4O3 B300413 7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B300413
M. Wt: 334.76 g/mol
InChI Key: YXMAOAVZWCLAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CDP323, is a small molecule drug that has been studied for its potential therapeutic applications. It belongs to the class of purine derivatives and has been found to have promising effects in preclinical studies.

Mechanism of Action

The exact mechanism of action of 7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it has been found to inhibit the activity of a key enzyme called glycogen synthase kinase 3 beta (GSK3β). GSK3β is involved in various cellular processes, including cell signaling, metabolism, and cell cycle regulation. Inhibition of GSK3β has been linked to neuroprotective effects and has been investigated as a potential therapeutic strategy for various diseases.
Biochemical and Physiological Effects:
7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell and animal models. It has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases. Additionally, 7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have anti-tumor effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its specificity for GSK3β inhibition. This allows for targeted investigation of the role of GSK3β in various cellular processes and diseases. However, one limitation of using 7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases. Additionally, the anti-inflammatory and anti-tumor effects of 7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione warrant further investigation. The potential off-target effects of 7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione also suggest the need for the development of more specific GSK3β inhibitors.

Synthesis Methods

7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through a multistep process involving the reaction of 2-chlorobenzylamine with 3-methyluracil, followed by methylation and oxidation reactions. The final product is obtained through purification and crystallization steps.

Scientific Research Applications

7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. It has also been studied for its potential in treating inflammatory and autoimmune diseases.

properties

Product Name

7-(2-chlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C15H15ClN4O3

Molecular Weight

334.76 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H15ClN4O3/c1-18-12-11(13(21)19(2)15(18)22)20(14(17-12)23-3)8-9-6-4-5-7-10(9)16/h4-7H,8H2,1-3H3

InChI Key

YXMAOAVZWCLAFW-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=CC=CC=C3Cl

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.